N-(2-bromophenyl)-N'-(3-phenylpropyl)urea
Overview
Description
N-(2-bromophenyl)-N’-(3-phenylpropyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a bromine atom attached to the phenyl ring and a phenylpropyl group attached to the nitrogen atom of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-N’-(3-phenylpropyl)urea typically involves the reaction of 2-bromoaniline with 3-phenylpropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-bromoaniline+3-phenylpropyl isocyanate→N-(2-bromophenyl)-N’-(3-phenylpropyl)urea
The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of N-(2-bromophenyl)-N’-(3-phenylpropyl)urea may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize the formation of by-products and to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-bromophenyl)-N’-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromine-containing derivatives.
Reduction: The compound can be reduced to remove the bromine atom, leading to the formation of N-phenyl-N’-(3-phenylpropyl)urea.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Bromine-containing derivatives.
Reduction: N-phenyl-N’-(3-phenylpropyl)urea.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
N-(2-bromophenyl)-N’-(3-phenylpropyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-N’-(3-phenylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenylpropyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
N-phenyl-N’-(3-phenylpropyl)urea: Lacks the bromine atom, which may result in different chemical and biological properties.
N-(2-chlorophenyl)-N’-(3-phenylpropyl)urea: Contains a chlorine atom instead of bromine, which can affect its reactivity and applications.
Uniqueness: N-(2-bromophenyl)-N’-(3-phenylpropyl)urea is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
1-(2-bromophenyl)-3-(3-phenylpropyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c17-14-10-4-5-11-15(14)19-16(20)18-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIYMQARJOKQMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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